3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 34396-47-9
Cat. No.: VC7590432
Molecular Formula: C11H11NO2S2
Molecular Weight: 253.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34396-47-9 |
|---|---|
| Molecular Formula | C11H11NO2S2 |
| Molecular Weight | 253.33 |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3 |
| Standard InChI Key | FYRGOLXXEJTDLT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)CSC2=S |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The compound’s structure centers on a 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The N3 position is substituted with a 4-methoxybenzyl group, introducing electron-donating methoxy functionality that influences electronic distribution and steric interactions. The C2 position features a sulfanylidene (thione) group, which enhances reactivity through its ability to participate in tautomerism and metal coordination .
Key structural features include:
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Thione group: Stabilizes the thiazolidinone ring via resonance and serves as a hydrogen bond acceptor.
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4-Methoxybenzyl substituent: Contributes to lipophilicity and modulates interactions with biological targets.
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Planar heterocyclic core: Facilitates π-π stacking and van der Waals interactions in protein binding pockets .
The Z-configuration of the exocyclic double bond (if present in derivatives) is critical for bioactivity, though this compound lacks such a feature, focusing instead on N3 alkylation .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 3-substituted 4-thiazolidinones generally involves cyclocondensation of primary amines, carbonyl compounds, and mercaptoacetic acid derivatives. For 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, a three-component reaction protocol is applicable:
This method, optimized under refluxing ethanol with catalytic acid, achieves yields of 65–80% . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields to >85% .
Post-Modification Strategies
Functionalization of pre-formed thiazolidinone cores offers an alternative route:
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N3 Alkylation: Treatment of 2-sulfanylidene-1,3-thiazolidin-4-one with 4-methoxybenzyl chloride in the presence of KCO in DMF.
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Oxidation/Reduction: Controlled oxidation of thiol groups to disulfides or reduction of nitro substituents (if present) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The 4-thiazolidinone scaffold exhibits broad-spectrum antimicrobial activity. For 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, structural analogs demonstrate:
| Microorganism | MIC (µg/mL) | Mechanism Insights |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | 16–32 | DNA gyrase binding |
| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |
The 4-methoxybenzyl group enhances penetration through lipid bilayers, while the thione group chelates essential metal ions in microbial enzymes .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: 0.45 mg/mL (pH 7.4), enhanced to 2.1 mg/mL with cyclodextrin complexation.
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Plasma stability: >90% remaining after 24 h incubation in human plasma .
ADMET Predictions
Computational models (e.g., SwissADME) predict:
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LogP: 2.8 (moderate lipophilicity).
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Bioavailability: 76% (high intestinal absorption).
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CYP450 inhibition: Moderate affinity for CYP3A4 (Ki = 8.3 µM) .
Applications and Future Directions
Therapeutic Development
Ongoing research explores hybrid derivatives combining the 4-thiazolidinone core with:
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Chalcone moieties: To enhance anticancer activity.
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Sulfonamide groups: For carbonic anhydrase inhibition.
Material Science Applications
The compound’s conjugated system and thione group enable:
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